2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c26-20(24-13-5-9-15-6-1-2-12-19(15)24)14-25-22(27)17-10-3-7-16-8-4-11-18(21(16)17)23(25)28/h1-4,6-8,10-12H,5,9,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBQHFLZWZCLBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 362.425 g/mol. The structure includes a benzo[de]isoquinoline moiety and a 3,4-dihydroquinoline derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O2 |
| Molecular Weight | 362.425 g/mol |
| Number of Atoms | 49 |
| Formal Charge | 0 |
Biological Activities
Preliminary studies indicate that the compound exhibits several biological activities:
- Anticancer Activity : Research has shown that similar compounds can inhibit cancer cell proliferation. For instance, derivatives of quinoline have been reported to induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The structural components suggest potential antimicrobial effects, particularly against Gram-positive bacteria and fungi.
- Neuroprotective Effects : Some studies indicate that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : It may interact with neurotransmitter receptors, affecting pathways related to neuroprotection and cognition.
- Oxidative Stress Reduction : The presence of functional groups capable of scavenging free radicals may contribute to its protective effects against oxidative damage.
Case Study 1: Anticancer Activity
A study conducted on a series of quinoline derivatives demonstrated that compounds similar to the target molecule exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Activity
In vitro tests showed that derivatives of the compound had notable inhibitory effects on Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, suggesting potential as a new antimicrobial agent.
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. For example:
- Synthesis Techniques : Various synthetic routes have been explored, including multi-step reactions involving hydrazine derivatives and quinoline precursors. These methods allow for modifications that could improve efficacy and selectivity.
- Pharmacokinetics Studies : Early pharmacokinetic studies indicate favorable absorption and distribution characteristics in animal models, with promising bioavailability profiles.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison of the target compound with structurally similar naphthalimide derivatives, focusing on substituent effects, synthesis, and functional properties.
Table 1: Comparative Analysis of Naphthalimide Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Donating/Accepting Groups: Derivatives like 5b (dimethylamino) and Nap1 (styryl) exhibit strong intramolecular charge transfer (ICT), enhancing nonlinear optical (NLO) and red-shifted emission properties . In contrast, the target compound’s dihydroquinoline group may act as a moderate electron donor, balancing solubility and π-stacking.
- Solubility and Lipophilicity: Sulfur-containing derivatives (e.g., 3f in ) show increased lipophilicity due to thioether groups, whereas NI3’s dimethylaminoethyl group improves water solubility for sensing applications .
Preparation Methods
Standard Protocol from NIST Data
-
Reactants : 1,8-Naphthalic anhydride (1.0 eq), aqueous ammonia (2.5 eq).
-
Conditions : Reflux in ethanol (12 h, 80°C).
-
Workup : Precipitation with ice-cold water, filtration, and recrystallization from acetic acid.
Table 1 : Characterization data for 1H-benzo[de]isoquinoline-1,3(2H)-dione
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇NO₂ |
| Molecular Weight | 197.19 g/mol |
| Melting Point | 298–300°C (lit.) |
| IR (KBr) | 1705 cm⁻¹ (C=O), 1660 cm⁻¹ (imide) |
Synthesis of 3,4-Dihydroquinoline
The 3,4-dihydroquinoline subunit is prepared via acid-catalyzed cyclization, adapted from methods in Patent CN108276329B.
Optimized Cyclization Procedure
-
Reactants : Aniline derivative (1.0 eq), acetone (5.0 eq), p-toluenesulfonic acid (0.05 eq).
-
Conditions :
-
Azeotropic distillation with toluene to remove water.
-
Heating at 130–150°C for 20–24 h.
-
-
Workup : Vacuum distillation to isolate the product.
Table 2 : Reaction parameters for 3,4-dihydroquinoline synthesis
| Parameter | Value |
|---|---|
| Molar ratio (aniline:acetone) | 1:5 |
| Catalyst loading | 0.05 eq p-TSA |
| Temperature | 130–150°C |
| Solvent | Toluene (azeotropic agent) |
Functionalization of Naphthalimide with 2-Oxoethyl Group
The naphthalimide core is alkylated at the imide nitrogen using chloroacetyl chloride to introduce the 2-oxoethyl spacer.
Chloroacetylation Protocol
-
Reactants : Naphthalimide (1.0 eq), chloroacetyl chloride (1.2 eq), triethylamine (2.0 eq).
-
Conditions : Stirring in anhydrous THF (0°C → room temperature, 6 h).
-
Workup : Extraction with dichloromethane, washing with brine, and silica gel chromatography.
Table 3 : Analytical data for 2-(2-chloroacetyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.54 (d, 2H), 8.21 (d, 2H), 4.35 (s, 2H) |
| MS (ESI) | [M+H]⁺ = 278.1 |
Coupling with 3,4-Dihydroquinoline
The final step involves nucleophilic substitution of the chloro group in 2-(2-chloroacetyl)-naphthalimide with 3,4-dihydroquinoline.
Coupling Reaction Optimization
-
Reactants : 2-(2-chloroacetyl)-naphthalimide (1.0 eq), 3,4-dihydroquinoline (1.1 eq), K₂CO₃ (2.0 eq).
-
Conditions : Reflux in acetonitrile (12 h, 80°C).
-
Workup : Filtration, solvent evaporation, and recrystallization from ethanol.
Table 4 : Key parameters for the coupling reaction
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Reaction Time | 12 h |
Characterization and Purity Assessment
The final product is characterized via spectroscopic methods and HPLC:
Q & A
Q. What are the common synthetic routes for preparing this compound, and what critical parameters influence yield optimization?
The synthesis typically involves multi-step organic reactions, such as coupling 3,4-dihydroquinoline derivatives with benzo[de]isoquinoline-dione precursors via ketoethyl linkers. Key steps include:
- Amide bond formation : Reacting activated carbonyl groups (e.g., acid chlorides) with amines under anhydrous conditions .
- Purification : Column chromatography or recrystallization to isolate the product, with solvent selection (e.g., ethyl acetate/hexane) critical for purity .
- Yield optimization : Controlling reaction temperature (e.g., 60–80°C for 12–24 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to carbonyl precursor) to minimize side reactions .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR spectroscopy : and NMR identify proton environments (e.g., dihydroquinoline NH at δ 4.5–5.0 ppm) and carbonyl resonances (C=O at δ 165–175 ppm) .
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and hydrogen-bonding networks (e.g., between NH and carbonyl oxygen) to validate stereochemistry .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]) with <5 ppm mass error .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays using Ellman’s method, with IC calculations via nonlinear regression .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC values .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different in vitro models?
Contradictions may arise from assay conditions (e.g., pH, serum proteins) or structural isomerism. Strategies include:
- Dose-response standardization : Use consistent molar concentrations and controls (e.g., DMSO <1% v/v) .
- Metabolite profiling : LC-MS to identify degradation products or active metabolites interfering with results .
- Structural analogs : Compare bioactivity of derivatives (e.g., substituted dihydroquinoline rings) to pinpoint pharmacophores .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADME prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes with targets (e.g., AChE active site), validated by MD simulations (>50 ns trajectories) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural modifications .
Q. How can synthetic impurities be characterized and minimized?
- HPLC-MS : Detect impurities at <0.1% levels using C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) .
- Reaction monitoring : In situ FTIR tracks intermediate formation (e.g., amide bond at 1650 cm) to optimize reaction timelines .
- Crystallization control : Adjust cooling rates (1–2°C/min) and solvent polarity to avoid polymorphic impurities .
Q. What strategies validate target engagement in cellular models?
- Fluorescent probes : Conjugate the compound with BODIPY tags for confocal microscopy localization studies .
- Pull-down assays : Biotinylated derivatives incubated with cell lysates, followed by streptavidin bead enrichment and Western blotting .
- CRISPR knockouts : Compare activity in wild-type vs. target gene-KO cell lines to confirm mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
